N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Description
Properties
IUPAC Name |
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S3/c1-2-11-24-16-19-18-15(25-16)17-14(21)12-5-7-13(8-6-12)26(22,23)20-9-3-4-10-20/h2,5-8H,1,3-4,9-11H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRONMGPXZTAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the formation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with an appropriate alkylating agent to introduce the prop-2-enylsulfanyl group.
Subsequently, the pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate is reacted with a pyrrolidine derivative. Finally, the benzamide group is attached through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow chemistry techniques to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The prop-2-enylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Structural Insights
The compound features a thiadiazole ring, which is known for its biological activity, and a sulfonamide group that enhances solubility and bioavailability. The presence of the prop-2-en-1-ylsulfanyl moiety contributes to its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can inhibit the growth of various bacterial strains. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Thiadiazole derivatives are increasingly recognized for their anticancer activities. The compound's ability to interfere with cellular processes makes it a candidate for cancer therapy.
- Case Study : In vitro assays reported in Cancer Letters highlighted that the compound induced apoptosis in cancer cell lines by activating caspase pathways, indicating its potential as an anticancer drug .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been explored extensively. The sulfonamide group enhances the compound's interaction with inflammatory pathways.
- Case Study : Research published in Pharmacology Reports showed that the compound significantly reduced inflammatory markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .
Agricultural Applications
The compound has also been investigated for its efficacy as a pesticide or fungicide due to its biological activity against plant pathogens.
Mechanism of Action
The mechanism of action of N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues and Heteroatom Effects
1,3,4-Oxadiazole Derivatives
Compounds such as those reported in (e.g., 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-sulfonyl)benzyl sulfides) replace the thiadiazole sulfur with oxygen, forming a 1,3,4-oxadiazole ring. Key differences include:
- Bioactivity : Oxadiazoles in demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to sulfonyl and sulfide groups disrupting bacterial membranes . The thiadiazole analogue’s larger atomic radius may improve membrane penetration but requires empirical validation.
Dihydrothiazole Derivatives
highlights dihydrothiazole derivatives (e.g., 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines) as angiotensin II receptor antagonists. Structural distinctions include:
- Substituent Effects : The target compound’s pyrrolidine sulfonyl group may improve solubility compared to the hydrobromide salts in , which rely on ionic interactions for bioavailability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for synthesizing this compound, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves:
Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .
Thiol-Ene Coupling : Introduction of the prop-2-en-1-ylsulfanyl group via radical-mediated thiol-ene reactions, requiring UV initiation and stoichiometric control of thiol/alkene ratios .
Sulfonylation : Reaction of 4-aminobenzenesulfonyl derivatives with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
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Optimization Strategies :
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Use design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading.
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Monitor reaction progress via TLC or HPLC with UV detection (λ = 254 nm) .
Table 1: Typical Reaction Conditions for Key Steps
Step Reagents/Conditions Yield Range Thiadiazole formation HCl (conc.), reflux, 6–8 hrs 45–60% Thiol-ene coupling AIBN (1 mol%), DCM, UV light, 12 hrs 70–85% Sulfonylation Pyrrolidine, K₂CO₃, DMF, 60°C, 24 hrs 60–75%
Q. Which spectroscopic techniques are prioritized for structural elucidation, and what are key diagnostic signals?
- Methodological Answer :
- 1H/13C NMR :
- Thiadiazole protons appear as singlets at δ 8.2–8.5 ppm (C2-H).
- Allyl sulfide protons (prop-2-en-1-ylsulfanyl) show coupling patterns at δ 5.8–6.2 ppm (CH₂=CH-) .
- IR Spectroscopy :
- Sulfonamide S=O stretches at 1150–1300 cm⁻¹ .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. How can computational reaction path searching (CRPS) improve synthesis yield and selectivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for competing pathways (e.g., thiol-ene vs. thiol-yne byproducts) .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent-catalyst pairs (e.g., DCM with AIBN vs. THF with Eosin Y) .
- Case Study : CRPS reduced optimization time by 40% in analogous thiadiazole syntheses by identifying isopropyl alcohol as a green solvent alternative .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Assay Standardization :
Use identical cell lines (e.g., HepG2 vs. HEK293) and passage numbers.
Normalize data to positive controls (e.g., ciprofloxacin for antibacterial assays) .
- Data Reconciliation :
- Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum concentration in cell media).
- Validate findings using orthogonal assays (e.g., SPR binding assays vs. enzymatic activity tests) .
Q. Which advanced chromatographic techniques characterize degradation products under stress conditions?
- Methodological Answer :
- Forced Degradation Studies :
Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hrs.
Oxidative Stress : 3% H₂O₂, 40°C, 8 hrs.
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Analytical Tools :
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2D-LC/MS : Hyphenate hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate polar/non-polar degradants.
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High-Resolution Mass Spectrometry : Assign structures via MS/MS fragmentation patterns (e.g., sulfonamide cleavage at m/z 184.1) .
Table 2: Degradation Pathways Identified via LC/MS
Stress Condition Major Degradant (m/z) Proposed Structure Acidic hydrolysis 352.1 Desulfonylated benzamide Oxidative 368.3 Sulfoxide derivative
Methodological Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
